![molecular formula C23H19ClN2O3 B404182 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404182.png)
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the chloro, methyl, and ethoxy groups. Common reagents used in these reactions include acids, bases, and various catalysts such as metal catalysts and ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions, including the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-[5-(5-Chloro-benzooxazol-2-yl)-2-methyl-phenyl]-3-nitro-benzamide: Similar structure but with a nitro group instead of an ethoxy group.
2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide: Contains a chloro and acetamide group instead of the ethoxy and benzamide groups.
Uniqueness
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C23H19ClN2O3 |
|---|---|
Peso molecular |
406.9g/mol |
Nombre IUPAC |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-28-18-9-6-15(7-10-18)22(27)25-19-12-16(5-4-14(19)2)23-26-20-13-17(24)8-11-21(20)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Clave InChI |
BEULDZXUUQHKCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE](/img/structure/B404103.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404108.png)


![7-(3-chloro-2-butenyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404111.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404112.png)





![4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404121.png)
